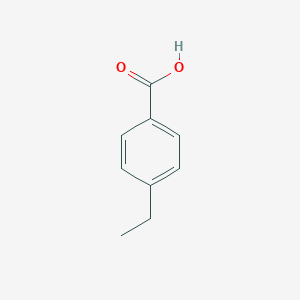

4-Ethylbenzoic acid

Description

Properties

IUPAC Name |

4-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVKTHRQIXSMGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073212 | |

| Record name | Benzoic acid, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Ethylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

619-64-7 | |

| Record name | 4-Ethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 619-64-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TKM8P0G6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

112 - 113 °C | |

| Record name | 4-Ethylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physical properties of 4-Ethylbenzoic acid

An In-depth Technical Guide to the Physical Properties of 4-Ethylbenzoic Acid

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 619-64-7). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document details key quantitative data, experimental protocols for their determination, and visual workflows for clarity.

Physicochemical Properties

This compound is a white to beige crystalline solid.[1][2][3] It is an aromatic carboxylic acid, featuring an ethyl group at the para-position of the benzoic acid structure.[2] This substitution influences its physical properties, such as solubility and reactivity. The compound is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals like pesticides, dyes, and specialty polymers.[1][2][4]

Summary of Quantitative Data

The key physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to beige powder/solid | [1][2][3] |

| Molecular Formula | C₉H₁₀O₂ | [2][3] |

| Molecular Weight | 150.17 g/mol | |

| Melting Point | 112-113 °C | [1][4][5] |

| Boiling Point | 270.3 ± 19.0 °C (at 760 mmHg) | [3][6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Vapor Pressure | 0.0 ± 0.6 mmHg (at 25 °C) | [6] |

| Flash Point | 125.1 ± 16.2 °C |[6] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source(s) |

|---|---|---|

| Water Solubility | Insoluble / 0.73 g/L (predicted) | [1][7][8] |

| Solubility in Organic Solvents | Soluble in benzene (B151609) and toluene | [1][4] |

| pKa (Acid Dissociation Constant) | 4.25 - 4.35 | [3][7][8] |

| LogP (Octanol-Water Partition Coefficient) | 2.89 |[5][8] |

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[9] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[9]

Principle: A small, finely powdered sample of the organic solid is heated slowly in a capillary tube attached to a thermometer. The temperatures at which melting begins and is complete are recorded as the melting range.[9][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[9]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is crushed into a fine powder using a mortar and pestle.[11]

-

Capillary Loading: The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 cm.[10][11]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[9]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (112°C).

-

Measurement: The heating rate is then reduced to about 2°C per minute to allow for thermal equilibrium.[9]

-

Data Recording: The temperature at which the first drop of liquid appears (t1) and the temperature at which the entire sample becomes a clear liquid (t2) are recorded. This (t1-t2) is the melting range.[10][11]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid. For a solid like this compound, this determination would follow a melting step or distillation of a solution.

Principle: A small test tube containing the liquid is heated along with an inverted, sealed capillary tube. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, observed as a continuous stream of bubbles emerging from the capillary.[12]

Apparatus:

-

Thiele tube or aluminum heating block[12]

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Setup: A few milliliters of the liquid are placed in the fusion tube. A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the liquid.[13]

-

Heating: The apparatus, holding the fusion tube and a thermometer, is heated slowly and uniformly.[12]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.

-

Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[14]

Caption: Workflow for Boiling Point Determination.

Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[15]

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.[15]

Apparatus:

-

Flask with a stopper

-

Shaker or agitator (e.g., orbital shaker)

-

Constant temperature bath

-

Filtration system (e.g., syringe filter)

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.

-

Equilibration: The flask is sealed and placed in a constant temperature bath on a shaker. It is agitated for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to let undissolved solid settle. A sample of the supernatant is carefully withdrawn and filtered to remove all solid particles.

-

Analysis: The concentration of this compound in the clear, filtered solution is determined using a suitable analytical technique. This concentration represents the solubility at that temperature.[16]

Caption: Workflow for Solubility Determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of an acid or base.[17]

Principle: The compound is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture) and titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which the acid is half-neutralized.[18]

Apparatus:

-

pH meter with an electrode

-

Buret

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Solution Preparation: A known quantity of this compound is dissolved in a known volume of solvent.

-

Titration Setup: The beaker containing the acid solution and a magnetic stir bar is placed on a stirrer, and the pH electrode is immersed in the solution.

-

Titration: The standard base solution is added in small, precise increments from the buret. After each addition, the solution is allowed to stabilize, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The pKa is determined from the pH value at the half-equivalence point (the point where half the volume of base needed to reach the equivalence point has been added).[17]

Caption: Workflow for pKa Determination via Titration.

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 3: Key Spectroscopic Data References

| Spectroscopy Type | Reference |

|---|---|

| ¹H NMR | [5] |

| ¹³C NMR | [5] |

| Mass Spectrometry (GC-MS) | [5] |

| Infrared (IR) Spectroscopy |[5] |

General Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field. The chemical shifts (δ) of the hydrogen (¹H) and carbon (¹³C) nuclei provide detailed information about the molecular structure.[19]

-

Mass Spectrometry (MS): The sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. This provides the molecular weight and information about the fragmentation pattern of the molecule.[20][21]

-

Infrared (IR) Spectroscopy: IR radiation is passed through the sample. The absorption of specific frequencies corresponds to the vibrational frequencies of the chemical bonds (e.g., C=O, O-H, C-H), identifying the functional groups present.

References

- 1. This compound | 619-64-7 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound(619-64-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. Showing Compound this compound (FDB022844) - FooDB [foodb.ca]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0002097) [hmdb.ca]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. scribd.com [scribd.com]

- 11. byjus.com [byjus.com]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. researchgate.net [researchgate.net]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. fiveable.me [fiveable.me]

- 21. chem.libretexts.org [chem.libretexts.org]

4-Ethylbenzoic acid CAS number 619-64-7

An In-depth Technical Guide to 4-Ethylbenzoic Acid

CAS Number: 619-64-7

This technical guide provides a comprehensive overview of this compound, a versatile aromatic carboxylic acid. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details its physicochemical properties, spectral data, synthesis protocols, key applications, and known biological activities.

Chemical and Physical Properties

This compound is a white to beige crystalline solid at room temperature.[1] It is a member of the benzoic acids class of organic compounds, characterized by a benzene (B151609) ring substituted with a carboxyl group and an ethyl group at the para position.[2][3] Its structural properties make it a valuable intermediate in various chemical syntheses.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 619-64-7 | [2][4][6] |

| Molecular Formula | C₉H₁₀O₂ | [2][6][7] |

| Molecular Weight | 150.17 g/mol | [2][4][7] |

| Appearance | White to beige powder/solid | [1][4][6] |

| Melting Point | 111-115 °C | [4] |

| Boiling Point | ~270-271 °C | [6][7] |

| Density | ~1.1 g/cm³ | [7] |

| pKa | 4.25 - 4.35 (at 25°C) | [3] |

| LogP | 2.77 - 2.89 | [2][3] |

| Solubility | Insoluble in water.[1] Soluble in benzene, toluene, chloroform (B151607) (sparingly), and methanol (B129727) (slightly).[1] | |

| Vapor Pressure | 0.00338 mmHg at 25°C | |

| Flash Point | ~125.1 °C | [7] |

Spectral Information

Spectral data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

| Technique | Key Data Points and Observations | Source(s) |

| ¹H NMR | Spectra available, showing characteristic peaks for the ethyl and aromatic protons.[2] Shifts (ppm) in Water (pH 7.00): 1.21 (t), 2.68 (q), 7.35 (d), 7.80 (d).[2] | [8] |

| ¹³C NMR | Spectra available. | [2][9] |

| Mass Spectrometry | GC-MS and MS-MS data are available, showing a molecular ion peak corresponding to its molecular weight.[2][10] | [11] |

| Infrared (IR) Spectroscopy | FTIR, ATR-IR, and Vapor Phase IR spectra are available, showing characteristic absorptions for the carboxylic acid O-H, aromatic C-H, and C=O stretches.[2][11] |

Synthesis and Experimental Protocols

Several methods exist for the synthesis of this compound. A common laboratory and industrial approach involves the oxidation of 4-ethyltoluene (B166476) or a related precursor. A detailed procedure derived from related syntheses is outlined below.

Experimental Protocol: Synthesis via Oxidation of p-Ethylacetophenone Precursor

This protocol describes a two-step process starting from ethylbenzene (B125841) to form a trichloroethanol intermediate, which is then oxidized to this compound.[1]

Step 1: Synthesis of p-ethylbenzene-2,2,2-trichloroethanol

-

In a reaction kettle, combine ethylbenzene and trichloroacetaldehyde.[1]

-

Cool the mixture to 0 °C.[1]

-

Slowly add anhydrous aluminum trichloride (B1173362) in batches, maintaining the temperature between -10 and 0 °C.[1]

-

Stir the reaction mixture for 2 hours at this temperature.[1]

-

Slowly add dilute hydrochloric acid to the mixture to decompose any remaining aluminum trichloride.[1]

-

Wash the organic layer with sodium bicarbonate (NaHCO₃) solution and then with water.[1]

-

Recover the excess ethylbenzene via distillation.[1]

-

Distill the remaining mixture to obtain pure p-ethylbenzene-2,2,2-trichloroethanol.[1]

Step 2: Oxidation to this compound

-

Dissolve the p-ethylbenzene-2,2,2-trichloroethanol from Step 1 in methanol.[1]

-

Add a solution of sodium hydroxide (B78521) (NaOH) and stir the mixture.[1]

-

Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise to the mixture.[1]

-

Continue stirring until the trichloroethanol intermediate is fully consumed (monitor by TLC or GC).[1]

-

Acidify the reaction mixture with hydrochloric acid (HCl).[1]

-

The product, this compound, will precipitate as crystals.[1]

-

Collect the crystals by filtration, wash with cold water, and dry to obtain the final product.

Applications in Research and Industry

This compound is a key building block in several industrial and research sectors.[4][5]

-

Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other drug intermediates.[4][5][12] Its structure allows for modifications to create more complex molecules for drug discovery.[5]

-

Agrochemicals: The compound is a precursor in the manufacturing of agrochemicals, including insecticides and herbicides that are essential for crop protection.[4][5] It is used to produce pesticides like tebufenozide (B1682728) and methoxyfenozide.[1]

-

Advanced Materials: this compound is used as an initiator for carbon nanotube materials and in the functionalization of graphite, contributing to the development of advanced materials with enhanced properties for electronics and composites.[1][12]

-

Polymer Chemistry: It is employed in the production of specialty polymers, helping to create materials with improved thermal and mechanical characteristics.[4]

-

Analytical Chemistry: It can be used as a standard in chromatographic techniques for the analysis of complex mixtures.[4]

Biological Activity and Pathways

Recent research has begun to elucidate the biological roles of this compound, particularly in the context of disease.

Role in Cervical Cancer Progression

A multi-omics study identified this compound as a microbial metabolite that may promote the proliferation and invasion of cervical cancer (CC) cells.[13] The study found elevated concentrations of this compound in the vaginal lavage fluids of CC patients.[13] In vitro experiments demonstrated that treatment with this compound increased the viability, proliferation, migration, and invasion of HeLa and SiHa cervical cancer cells.[13]

The proposed mechanism suggests that this compound may upregulate Hexokinase 2 (HK2) by stabilizing Hypoxia-inducible factor 1-alpha (HIF-1α), thereby increasing glycolysis.[13] Additionally, it may influence glutamine metabolism by suppressing the transporter SLC1A4.[13] This rewiring of metabolism could support the increased energetic and biosynthetic demands of cancer cells while countering oxidative stress.[13]

Interaction with Cytochrome P450 Enzymes

Studies on the cytochrome P450 enzyme CYP199A4 have shown that it can oxidize this compound.[] The crystal structure of the enzyme bound to the acid revealed that the C(β) C-H bonds of the ethyl group are positioned closer to the heme iron than the C(α) bonds.[] This positioning is critical in determining whether the reaction proceeds via hydroxylation or desaturation, providing insights into enzyme selectivity and function.[]

Safety and Handling

This compound is classified as an irritant.[2][15] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[15][16]

-

Handling: Use in a well-ventilated area.[15] Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and clothing to prevent skin exposure.[15][16] Avoid breathing dust and minimize dust generation.[6][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[6]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[16] For skin contact, wash off with soap and plenty of water.[15] If inhaled, move the person to fresh air.[16] If ingested, do NOT induce vomiting and seek medical attention.[15]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[15][16][17]

References

- 1. This compound | 619-64-7 [chemicalbook.com]

- 2. This compound | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB022844) - FooDB [foodb.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound(619-64-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound | CAS#:619-64-7 | Chemsrc [chemsrc.com]

- 8. This compound(619-64-7) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. nbinno.com [nbinno.com]

- 13. Frontiers | Multi-omics profiling reveals the role of this compound in promoting proliferation and invasion of cervical cancer [frontiersin.org]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 619-64-7 Name: this compound [xixisys.com]

A Technical Guide to the Spectroscopic Analysis of 4-Ethylbenzoic Acid

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-ethylbenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The document details the spectral characteristics of the molecule and outlines the experimental protocols for data acquisition.

Molecular Structure

This compound (C₉H₁₀O₂) is an aromatic carboxylic acid. Its structure consists of a benzene (B151609) ring substituted with an ethyl group and a carboxylic acid group at the para position.

Molecular Weight: 150.17 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.

The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons, the ethyl group protons, and the carboxylic acid proton. The data presented here is typically acquired in a deuterated solvent like CDCl₃.

| Signal | Chemical Shift (δ) in ppm | Integration | Multiplicity | Assignment |

| a | ~12.0 | 1H | Singlet (broad) | -COOH |

| b | ~8.0 | 2H | Doublet | Aromatic (ortho to -COOH) |

| c | ~7.3 | 2H | Doublet | Aromatic (ortho to -CH₂CH₃) |

| d | 2.72 | 2H | Quartet | -CH₂- |

| e | 1.27 | 3H | Triplet | -CH₃ |

Data compiled from multiple sources.[2][3]

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) in ppm | Assignment |

| 172.5 | Carboxylic Acid (-COOH) |

| 144.7 | Aromatic (C-CH₂CH₃) |

| 130.3 | Aromatic (CH, ortho to -COOH) |

| 129.2 | Aromatic (CH, ortho to -CH₂CH₃) |

| 126.6 | Aromatic (C-COOH) |

| 21.8 | Methylene (B1212753) (-CH₂) |

| 15.5 | Methyl (-CH₃) |

Data compiled from multiple sources.[4][5]

The following is a general procedure for acquiring solution-state NMR spectra of a solid sample like this compound.

-

Sample Preparation : Accurately weigh 5-20 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR.[6] The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[6][7] Gentle vortexing or sonication can be used to ensure the solid is completely dissolved.[6][8]

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[6] Ensure the solution height is between 4 and 5 cm from the bottom of the tube.[6][7]

-

Spectrometer Setup : The NMR tube is placed in a spinner turbine and its depth is adjusted using a gauge. The sample is then inserted into the NMR spectrometer.

-

Data Acquisition :

-

Locking : The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.[6]

-

Shimming : The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, well-resolved peaks.[6]

-

Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[6]

-

Acquisition : A standard pulse sequence (e.g., 'zg' for a simple 1D spectrum) is selected.[9] Key parameters such as the number of scans, spectral width, and relaxation delay are set, and the experiment is initiated.[6]

-

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound shows characteristic absorptions for the O-H and C=O bonds of the carboxylic acid, C-H bonds of the aromatic ring and ethyl group, and C=C bonds of the aromatic ring.

| Frequency (cm⁻¹) | Assignment |

| 2500-3300 | O-H stretch (carboxylic acid, broad) |

| 2970 | C-H stretch (aliphatic) |

| 1685 | C=O stretch (carboxylic acid) |

| 1610, 1420 | C=C stretch (aromatic) |

| 1300 | C-O stretch |

| 920 | O-H bend (out-of-plane) |

Data compiled from NIST Chemistry WebBook.[10]

For a solid sample like this compound, the thin solid film method is a common and straightforward approach.[11]

-

Sample Preparation : Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent such as methylene chloride or acetone.[11]

-

Film Deposition : Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[11] Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.[11] The quality of the spectrum depends on the film's thickness; if peaks are too intense, the film is too thick, and if they are too weak, it is too thin.[11]

-

Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer.[11] Obtain a background spectrum of the empty sample compartment first.[12] Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning : After analysis, clean the salt plate with a suitable solvent (e.g., dry acetone) and return it to a desiccator to protect it from moisture.[11][13]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

In electron ionization (EI) mass spectrometry, this compound undergoes ionization and subsequent fragmentation.

| Mass-to-Charge Ratio (m/z) | Proposed Assignment |

| 150 | Molecular Ion [M]⁺ |

| 135 | [M - CH₃]⁺ |

| 105 | [M - COOH]⁺ or [C₆H₄CH₂CH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Data compiled from NIST Chemistry WebBook and PubChem.[4][14]

The following is a general protocol for obtaining an EI mass spectrum.

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer. For a volatile solid like this compound, it can be heated in a vacuum to enter the gas phase.[15] Alternatively, it can be introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).[16]

-

Ionization : In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[17] This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation).[17]

-

Fragmentation : The high energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral species.[15]

-

Mass Analysis : The resulting ions (the molecular ion and its fragments) are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector, quadrupole, or time-of-flight analyzer).[17][18]

-

Detection : An ion detector measures the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion.[17]

Spectroscopic Analysis Workflow

The overall process for the spectroscopic characterization of a chemical compound like this compound follows a logical workflow from sample handling to final data interpretation.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound(619-64-7) 1H NMR spectrum [chemicalbook.com]

- 3. Solved 4) The ¹H NMR spectrum for this compound is | Chegg.com [chegg.com]

- 4. This compound | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(619-64-7) 13C NMR spectrum [chemicalbook.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound [webbook.nist.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. mmrc.caltech.edu [mmrc.caltech.edu]

- 13. webassign.net [webassign.net]

- 14. This compound [webbook.nist.gov]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Solubility of 4-Ethylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 4-ethylbenzoic acid in various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, offering both qualitative and predicted quantitative data, alongside comprehensive experimental protocols for solubility determination.

Introduction to this compound

This compound is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₂. It presents as a white to beige crystalline powder and is utilized as an intermediate in the synthesis of pharmaceuticals, liquid crystals, and pesticides.[1][2] Understanding its solubility in a range of organic solvents is crucial for its application in various chemical processes, including reaction chemistry, purification, and formulation development.

Solubility Profile of this compound

Currently, detailed quantitative solubility data for this compound in a wide array of organic solvents across various temperatures is not extensively available in published literature. However, based on available information and the general behavior of benzoic acid derivatives, a qualitative and predicted solubility profile can be established.

Qualitative Solubility:

General observations indicate that this compound is:

-

Soluble in aromatic hydrocarbons such as benzene (B151609) and toluene.[1][2][3]

-

Sparingly soluble in chloroform (B151607) and methanol.[3]

One source suggests its compatibility with various solvents makes it a suitable ingredient in the formulation of cosmetic and personal care products.[4]

Predicted Aqueous Solubility:

Computational models predict the water solubility of this compound to be approximately 0.73 g/L .[5][6]

Quantitative Solubility Data

While specific experimental data is limited, the following table summarizes the available qualitative and predicted solubility information for this compound. This table will be updated as more quantitative data becomes available.

| Solvent Class | Solvent | Temperature (°C) | Solubility | Reference(s) |

| Aromatic Hydrocarbon | Benzene | Not Specified | Soluble | [1][2][3] |

| Toluene | Not Specified | Soluble | [1][2][3] | |

| Halogenated Solvent | Chloroform | Not Specified | Sparingly Soluble | [3] |

| Alcohol | Methanol | Not Specified | Sparingly Soluble | [3] |

| Aqueous | Water | Not Specified | Insoluble (Predicted: 0.73 g/L) | [2][3][5][6] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and formulation. The following are detailed methodologies for key experimental techniques that can be employed to quantify the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves measuring the mass of the solute dissolved in a known mass or volume of a saturated solution.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid precipitation or dissolution during transfer.

-

Immediately filter the solution through a fine-porosity filter (e.g., a 0.45 µm PTFE syringe filter) to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the boiling point of the solvent, or using a rotary evaporator).

-

Once the solvent is fully evaporated, dry the dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

S ( g/100 g solvent) = (mass of residue / mass of solvent) × 100

where the mass of the solvent is determined by subtracting the mass of the residue from the total mass of the saturated solution.

-

Diagram of the Gravimetric Experimental Workflow:

Caption: Gravimetric method workflow for solubility determination.

UV-Vis Spectroscopic Method

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent used for the standards should be the same as the one used for the solubility determination to serve as the blank.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a sample of the supernatant and filter it as described in the gravimetric method (Step 2).

-

Dilute a precise volume of the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of this compound in that solvent at the given temperature.

-

Diagram of the UV-Vis Spectroscopic Experimental Workflow:

Caption: UV-Vis spectroscopic method workflow.

Logical Relationships in Solubility Determination

The choice of experimental method and the factors influencing solubility are interconnected. The following diagram illustrates the logical flow for selecting a solubility determination method and considering key influencing factors.

Diagram of Logical Relationships:

Caption: Factors influencing the choice of solubility method.

Conclusion

While comprehensive quantitative solubility data for this compound in organic solvents is not yet widely available, this guide provides a foundational understanding of its solubility characteristics. The detailed experimental protocols for gravimetric and UV-Vis spectroscopic methods offer robust frameworks for researchers to determine precise solubility data tailored to their specific solvent systems and temperature requirements. The generation of such data will be invaluable for the optimization of processes involving this compound in the pharmaceutical and chemical industries.

References

Molecular weight and formula of 4-Ethylbenzoic acid

An In-depth Technical Guide to 4-Ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 619-64-7) is an aromatic carboxylic acid characterized by an ethyl group attached to the para position of a benzoic acid ring.[1] This structural feature enhances its solubility and reactivity, establishing it as a crucial intermediate in the synthesis of a variety of organic compounds.[2] Its significance extends across multiple industries, where it serves as a foundational component in the production of pharmaceuticals, agrochemicals, dyes, and advanced polymers.[1][2] This guide offers a detailed examination of the chemical and physical characteristics of this compound, alongside a comprehensive experimental protocol for its synthesis and an overview of its diverse applications.

Quantitative Data Summary

The chemical and physical properties of this compound are summarized in the table below for ease of reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀O₂[3][4][5] |

| Linear Formula | C₂H₅C₆H₄CO₂H[6] |

| Molecular Weight | 150.17 g/mol [3][6] |

| Appearance | White to beige powder or crystals[4][7][8] |

| Melting Point | 112-113 °C[3][7][8] |

| Boiling Point | Approximately 270-271.5 °C (estimated)[4][7] |

| Solubility | Insoluble in water; soluble in benzene (B151609) and toluene. Sparingly soluble in chloroform (B151607) and slightly soluble in methanol.[7][8] |

| pKa | 4.35 at 25°C[7][8] |

| CAS Number | 619-64-7[3][6][7] |

| IUPAC Name | This compound[3] |

| Common Synonyms | p-Ethylbenzoic acid[3] |

Spectroscopic Analysis

For the definitive identification and characterization of this compound, the following spectroscopic data are essential:

-

¹H NMR: Proton NMR spectra are readily available for reference in chemical databases such as ChemicalBook.[9]

-

¹³C NMR: Carbon-13 NMR spectral information can be found in various established chemical databases.

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum for this compound is accessible through the NIST WebBook.[10][11]

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data is available, typically showing the molecular ion peak and other characteristic fragments.[3]

Experimental Protocols: Synthesis of this compound

This section details a standard laboratory procedure for the synthesis of this compound, commencing from ethylbenzene (B125841) and trichloroacetaldehyde.[7]

Materials and Reagents:

-

Ethylbenzene

-

Trichloroacetaldehyde (Chloral)

-

Anhydrous aluminum trichloride (B1173362)

-

Dilute hydrochloric acid

-

Sodium bicarbonate (NaHCO₃) solution

-

Methanol

-

Sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) aqueous solution

-

Hydrochloric acid (HCl)

Step-by-Step Procedure:

-

Charge a suitable reaction vessel with ethylbenzene and trichloroacetaldehyde.

-

Cool the mixture to 0°C and introduce anhydrous aluminum trichloride in controlled portions.

-

Maintain the reaction temperature between -10°C and 0°C and stir for 2 hours.

-

Quench the reaction by adding dilute hydrochloric acid to decompose residual aluminum trichloride.

-

Perform a work-up by washing the organic phase sequentially with sodium bicarbonate solution and water.

-

Recover unreacted ethylbenzene from the organic layer via distillation.

-

Isolate the intermediate, p-ethylbenzene-2,2,2-trichloroethanol, by further distillation.

-

Dissolve the isolated intermediate in methanol.

-

Add sodium hydroxide solution to the methanolic solution and stir.

-

Introduce 30% hydrogen peroxide solution dropwise to the reaction mixture.

-

Continue stirring until the reaction is complete, monitored by the disappearance of the trichloroethanol intermediate.

-

Precipitate the final product by acidifying the solution with hydrochloric acid.

-

Collect the crystalline this compound by filtration, followed by washing and drying.

Key Applications in Research and Development

This compound is a highly versatile compound with numerous applications in scientific and industrial fields:

-

Pharmaceutical Development: It is a widely used intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs).[1][2]

-

Agrochemical Manufacturing: The compound is integral to the production of various insecticides and herbicides.[1]

-

Polymer and Materials Science: It finds use in the creation of specialty polymers and as an initiator for carbon nanotube materials.[2][12]

-

Flavor and Fragrance Industry: It is employed in the formulation of specific flavoring agents and fragrances.[2]

-

Biochemical and Medical Research: this compound is utilized in studies of metabolic pathways.[2] Notably, recent research has indicated its potential role in promoting the proliferation and invasion of cervical cancer cells, highlighting its relevance in oncology research.[13]

Visualized Synthesis Workflow

The following diagram provides a clear, step-by-step visualization of the synthesis process for this compound.

Caption: A flowchart illustrating the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(619-64-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0002097) [hmdb.ca]

- 6. 4-エチル安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 619-64-7 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound(619-64-7) 1H NMR [m.chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. nbinno.com [nbinno.com]

- 13. Frontiers | Multi-omics profiling reveals the role of this compound in promoting proliferation and invasion of cervical cancer [frontiersin.org]

4-Ethylbenzoic Acid: A Technical Guide to Safety and Toxicity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available safety and toxicity information for 4-Ethylbenzoic acid (CAS No. 619-64-7). Due to a notable lack of specific quantitative toxicological data for this compound in publicly accessible literature, this guide also incorporates data on the parent compound, benzoic acid, to provide a contextual toxicological profile. All information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation and detailed experimental methodologies.

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards are associated with its effects on the skin, eyes, and respiratory system upon direct contact.[1][2][3][4][5]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][3] |

Note: The GHS classification is based on aggregated data from multiple sources submitted to the ECHA C&L Inventory. The percentage of notifiers assigning a particular classification can vary.[3]

Toxicological Data

A significant data gap exists for the quantitative toxicological endpoints of this compound. Safety Data Sheets consistently report that no acute toxicity information is available for the product and that there is no data on germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[1][4] To provide a baseline for risk assessment, this section includes data for the parent compound, benzoic acid.

Table 2: Summary of Toxicological Data for Benzoic Acid (Surrogate Data)

| Toxicity Endpoint | Species | Route | Value | Source |

| Acute Toxicity | ||||

| LD50 | Rat | Oral | 2565 mg/kg bw | [6] |

| LD50 | Mouse | Oral | 2250 mg/kg bw | [6] |

| LD50 | Rat | Dermal | >2000 mg/kg bw | [6] |

| LC50 | Rat | Inhalation | >12.2 mg/L (4h) | [7] |

| Irritation | ||||

| Skin Irritation | Rabbit | Dermal | Mild irritant | [6] |

| Eye Irritation | Rabbit | Ocular | Severely irritating (causes burns) | [6][8] |

| Repeated Dose | ||||

| NOAEL (4-generation) | Rat | Oral | 500 mg/kg bw/day | [7] |

| Genotoxicity | ||||

| Chromosome Aberration | CHO cells | In vitro | Weakly positive | [9] |

| Ames Test | S. typhimurium | In vitro | Negative | [10] |

| Carcinogenicity | - | - | Not classifiable (Group D) | [1] |

Experimental Protocols

While specific study reports for this compound are not publicly available, the hazard classifications indicate that evaluations would have followed standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. The following are detailed descriptions of the likely protocols used.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test System: The albino rabbit is the preferred species for this test.[11]

-

Procedure: A single dose of 0.5 g of the solid test substance is applied to a small area of clipped skin (approximately 6 cm²).[11] The application site is covered with a gauze patch and secured with tape. An untreated area of skin serves as a control.[11][12]

-

Exposure: The exposure period is typically 4 hours, after which the residual test substance is removed.[11]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals, usually 1, 24, 48, and 72 hours after patch removal.[12] Observations continue for up to 14 days to assess the reversibility of any observed effects.[11][12]

-

Scoring: The severity of skin reactions is graded numerically. If the effects persist to the end of the 14-day observation period, the substance is considered an irritant.[11]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This study evaluates the potential of a substance to produce irritation or damage to the eye.

-

Test System: The albino rabbit is the recommended test animal.[13]

-

Procedure: A single dose of the test substance (typically 0.1 mL for liquids or a comparable volume of solid, not to exceed 0.1 g) is instilled into the conjunctival sac of one eye of the animal.[14] The other eye remains untreated and serves as a control.[13] The eyelids are gently held together for about one second to prevent loss of the substance.[15]

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[13] The observation period can extend up to 21 days to determine the reversibility of the effects.

-

Pain Management: Current guidelines emphasize the use of topical anesthetics and systemic analgesics to minimize pain and distress for the animal.[15][16]

-

Scoring: Ocular lesions are scored according to a standardized system. The reversibility and severity of the lesions determine the final classification.[14]

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This test is designed to determine the health hazards likely to arise from short-term exposure to an airborne substance.

-

Test System: The rat is the preferred species.[17]

-

Procedure: Animals are exposed to the test substance, typically as a dust or aerosol, in a dynamic inhalation chamber for a defined period, usually 4 hours.[18] Both whole-body and nose-only exposure systems can be used, with nose-only being preferred for aerosols to minimize other routes of exposure.[19]

-

Concentrations: The test can be conducted at a limit concentration or at a series of concentrations to determine a concentration-response relationship and estimate an LC50 (median lethal concentration).[17][18]

-

Observation: Animals are monitored for clinical signs of toxicity during and after exposure.[19] Following the exposure period, they are observed for at least 14 days for any signs of toxicity, morbidity, or mortality.[17] Body weight is measured periodically.

-

Endpoint: At the end of the observation period, all animals are subjected to a gross necropsy, with particular attention paid to the respiratory tract.[19]

Visualizations

The following diagrams illustrate logical workflows and relationships relevant to the safety assessment of this compound.

References

- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. This compound | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. redox.com [redox.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ec.europa.eu [ec.europa.eu]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Test No. 405: Acute Eye Irritation/Corrosion | OECD [oecd.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. flashpointsrl.com [flashpointsrl.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 19. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

The Genesis and Evolution of p-Ethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Ethylbenzoic acid, a para-substituted aromatic carboxylic acid, holds a significant position in the landscape of organic chemistry. While not as ubiquitously known as its parent compound, benzoic acid, it serves as a crucial intermediate in the synthesis of a variety of valuable compounds, including pharmaceuticals, liquid crystals, and agrochemicals. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of p-ethylbenzoic acid, tailored for professionals in research and development.

Discovery and Historical Context

The precise moment of the first synthesis of p-ethylbenzoic acid is not definitively documented in readily available historical records. However, its discovery can be situated within the context of the burgeoning field of synthetic organic chemistry in the latter half of the 19th century. The development of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Mason Crafts was a watershed moment, providing a powerful new tool for the alkylation and acylation of aromatic rings. It is highly probable that p-ethylbenzoic acid was first synthesized shortly thereafter as an early application of this groundbreaking methodology.

The logical synthetic pathway available to chemists of that era would have involved two key steps, as illustrated in the following logical relationship diagram:

Caption: A logical diagram illustrating the likely two-step synthesis of p-ethylbenzoic acid in the late 19th century.

Initially, ethylbenzene would have been acylated using an acyl halide, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, to produce p-ethylacetophenone. Subsequently, the methyl ketone group of p-ethylacetophenone could be oxidized to a carboxylic acid using a haloform reaction, a known transformation at the time.

The evolution of synthetic methods for p-ethylbenzoic acid has mirrored the broader advancements in organic synthesis. Early industrial production likely relied on multi-step processes. Over time, more direct and efficient methods, such as the direct oxidation of p-ethyltoluene, have been developed, offering improved yields and atom economy.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of p-ethylbenzoic acid is essential for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [N/A] |

| Molecular Weight | 150.17 g/mol | [N/A] |

| Appearance | White to off-white crystalline powder | [N/A] |

| Melting Point | 112-114 °C | [N/A] |

| Boiling Point | 272-274 °C | [N/A] |

| Solubility | Soluble in ethanol, ether, and chloroform; sparingly soluble in hot water; insoluble in cold water. | [N/A] |

| pKa | 4.35 at 25 °C | [N/A] |

Key Synthetic Methodologies and Experimental Protocols

Several synthetic routes to p-ethylbenzoic acid are employed, each with its own advantages and limitations. The following sections detail the most significant of these methods.

Friedel-Crafts Acylation of Ethylbenzene followed by Oxidation

This classical two-step approach remains a reliable method for the laboratory-scale synthesis of p-ethylbenzoic acid.

Step 1: Friedel-Crafts Acylation of Ethylbenzene to p-Ethylacetophenone

Caption: Experimental workflow for the synthesis of p-ethylacetophenone via Friedel-Crafts acylation.

Experimental Protocol:

-

Materials: Anhydrous aluminum chloride (AlCl₃), ethylbenzene, acetyl chloride, dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (B86663) (MgSO₄), crushed ice.

-

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 eq) to the stirred suspension.

-

Add ethylbenzene (1.0 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude p-ethylacetophenone by vacuum distillation.

-

Step 2: Haloform Reaction of p-Ethylacetophenone

Experimental Protocol:

-

Materials: p-Ethylacetophenone, sodium hypochlorite (B82951) solution (bleach), sodium hydroxide (B78521) (NaOH), sodium bisulfite, hydrochloric acid (HCl).

-

Procedure:

-

In a flask, dissolve p-ethylacetophenone (1.0 eq) in a suitable solvent like dioxane or tetrahydrofuran.

-

Add a solution of sodium hydroxide (excess).

-

Slowly add commercial bleach (sodium hypochlorite solution, excess) to the stirred mixture. The reaction is exothermic and should be controlled with an ice bath.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Destroy any excess sodium hypochlorite by adding a small amount of sodium bisulfite solution.

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the p-ethylbenzoic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure p-ethylbenzoic acid.

-

Direct Oxidation of p-Ethyltoluene

This method is often preferred for industrial-scale production due to its directness.

Caption: Experimental workflow for the direct oxidation of p-ethyltoluene to p-ethylbenzoic acid.

Experimental Protocol:

-

Materials: p-Ethyltoluene, cobalt(II) acetate (B1210297) tetrahydrate, manganese(II) acetate tetrahydrate, sodium bromide, glacial acetic acid, compressed air or oxygen.

-

Procedure:

-

Charge a high-pressure reactor (autoclave) with p-ethyltoluene (1.0 eq), cobalt(II) acetate tetrahydrate (catalytic amount), manganese(II) acetate tetrahydrate (catalytic amount), sodium bromide (catalytic amount), and glacial acetic acid.

-

Seal the reactor and purge with nitrogen, then pressurize with compressed air or oxygen to the desired pressure.

-

Heat the stirred reaction mixture to the target temperature (typically 150-200 °C).

-

Maintain the reaction at temperature and pressure for several hours until the desired conversion is achieved.

-

Cool the reactor to room temperature and carefully vent the excess pressure.

-

Discharge the reaction mixture and cool to induce crystallization of p-ethylbenzoic acid.

-

Collect the product by filtration and wash with a small amount of cold acetic acid or water.

-

The crude product can be further purified by recrystallization.

-

Grignard Carbonation of p-Ethylbromobenzene

This method is a versatile laboratory synthesis that proceeds through an organometallic intermediate.

Experimental Protocol:

-

Materials: p-Ethylbromobenzene, magnesium turnings, anhydrous diethyl ether or THF, dry ice (solid CO₂), hydrochloric acid (HCl).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.1 eq).

-

Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Add a solution of p-ethylbromobenzene (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath and carefully pour it onto an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the ether extracts and extract the p-ethylbenzoic acid into an aqueous sodium hydroxide solution.

-

Wash the aqueous layer with ether to remove any non-acidic impurities.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the p-ethylbenzoic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Applications

p-Ethylbenzoic acid is a valuable building block in several areas of the chemical industry:

-

Pharmaceuticals: It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

-

Liquid Crystals: Derivatives of p-ethylbenzoic acid are used in the manufacturing of liquid crystal displays (LCDs) due to their specific molecular shape and properties.

-

Agrochemicals: It is a precursor for the synthesis of certain herbicides and pesticides.

-

Polymers and Materials Science: It can be used as a monomer or a modifying agent in the production of specialty polymers.

Conclusion

From its probable origins in the late 19th century as an early exemplar of the Friedel-Crafts reaction to its current role as a versatile chemical intermediate, p-ethylbenzoic acid continues to be a compound of significant interest. A thorough understanding of its historical context, physicochemical properties, and diverse synthetic methodologies is crucial for chemists and engineers working in drug discovery, materials science, and the broader chemical industry. The detailed protocols provided in this guide offer a practical resource for the synthesis and application of this important aromatic carboxylic acid.

An In-Depth Technical Guide to 4-Ethylbenzoic Acid: Structural Analogs and Isomers for Researchers and Drug Development Professionals

Introduction

4-Ethylbenzoic acid, a para-substituted aromatic carboxylic acid, and its structural analogs represent a class of compounds with significant interest in medicinal chemistry, materials science, and agrochemical development. The seemingly subtle variations in the alkyl substituent on the benzoic acid scaffold can lead to profound differences in physicochemical properties and biological activities. This technical guide provides a comprehensive overview of this compound, its isomers (2-ethylbenzoic acid and 3-ethylbenzoic acid), and a series of its 4-alkyl structural analogs.

This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological processes. The information presented herein is designed to facilitate further research and development of novel compounds based on the benzoic acid framework.

Physicochemical Properties

The physicochemical properties of this compound and its analogs are crucial for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following tables summarize key quantitative data for this compound and its selected isomers and structural analogs.

Table 1: Physicochemical Properties of Ethylbenzoic Acid Isomers

| Property | This compound | 2-Ethylbenzoic Acid | 3-Ethylbenzoic Acid |

| Molecular Formula | C₉H₁₀O₂ | C₉H₁₀O₂ | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol [1] | 150.17 g/mol | 150.17 g/mol |

| Melting Point (°C) | 112-113[1] | 62-66 | 47-49 |

| Boiling Point (°C) | ~272 | ~260 | ~265 |

| pKa | 4.35 | 3.79 | 4.13 |

| LogP | 2.89[1] | 2.89 | 2.89 |

| Water Solubility | Sparingly soluble[2] | Sparingly soluble | Sparingly soluble |

| Appearance | White crystalline solid[1] | White to off-white crystalline powder | - |

| CAS Number | 619-64-7[1] | 612-19-1 | 619-20-5 |

Table 2: Physicochemical Properties of 4-Alkylbenzoic Acid Analogs

| Property | This compound | 4-n-Propylbenzoic Acid | 4-Isopropylbenzoic Acid | 4-n-Butylbenzoic Acid |

| Molecular Formula | C₉H₁₀O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₁₁H₁₄O₂ |

| Molecular Weight | 150.17 g/mol [1] | 164.20 g/mol [3] | 164.20 g/mol [4] | 178.23 g/mol |

| Melting Point (°C) | 112-113[1] | 141-143 | 117-120[5] | 98-100 |

| Boiling Point (°C) | ~272 | ~285 | 271.8[5] | ~295 |

| pKa | 4.35 | ~4.3 | 4.35[5] | ~4.3 |

| LogP | 2.89[1] | 3.38 | 3.38 | 3.87 |

| Water Solubility | Sparingly soluble[2] | Sparingly soluble | Sparingly soluble | Very slightly soluble |

| Appearance | White crystalline solid[1] | White crystalline solid | White crystalline powder[5] | White crystalline solid |

| CAS Number | 619-64-7[1] | 2438-05-3[3] | 536-66-3[4] | 20651-71-2 |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs can be achieved through various established organic chemistry methodologies. Below are detailed protocols for the synthesis of the parent compound and one of its analogs, representing common synthetic strategies.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of 4-ethyltoluene (B166476).

Experimental Protocol: Oxidation of 4-Ethyltoluene

-

Materials:

-

4-Ethyltoluene

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethyltoluene in a suitable solvent like water containing a phase-transfer catalyst or in a basic aqueous solution.

-

Slowly add a solution of potassium permanganate to the reaction mixture while stirring.

-

Heat the mixture to reflux for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid until a white precipitate of this compound is formed.

-

Collect the precipitate by vacuum filtration and wash with cold distilled water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

-

Synthesis of 4-n-Propylbenzoic Acid

One synthetic route to 4-n-propylbenzoic acid involves the haloform reaction of 4-n-propylacetophenone.[6]

Experimental Protocol: Haloform Reaction of 4-n-Propylacetophenone [6]

-

Materials:

-

4-n-Propylacetophenone

-

Sodium hypobromite (B1234621) (or prepared in situ from bromine and sodium hydroxide)

-

Dioxane

-

Sodium metabisulfite

-

Concentrated hydrochloric acid

-

Ethanol

-

Water

-

-

Procedure: [6]

-

Prepare a solution of sodium hypobromite by dissolving bromine in a cold solution of sodium hydroxide in water.[6]

-

In a separate flask, dissolve 4-n-propylacetophenone in dioxane.[6]

-

Add the sodium hypobromite solution to the stirred solution of 4-n-propylacetophenone, maintaining the temperature between 35-45°C.[6]

-

After the addition is complete, continue stirring for a short period.[6]

-

Destroy the excess sodium hypobromite by adding a solution of sodium metabisulfite.[6]

-

Add water and distill off the bromoform.[6]

-

Cool the remaining solution and acidify with concentrated hydrochloric acid to precipitate the product.[6]

-

Filter the precipitate, wash with water, and recrystallize from an ethanol/water mixture to yield white crystals of 4-n-propylbenzoic acid.[6]

-

Biological Activity

Substituted benzoic acids are known to exhibit a wide range of biological activities. Recent studies have begun to elucidate the specific effects of this compound and its analogs.

Anticancer Activity

A recent study has implicated this compound (4-EA) in promoting the proliferation and invasion of cervical cancer cells.[4][7]

Table 3: Effect of this compound on Cervical Cancer Cells

| Cell Line | Assay | Effect of 4-EA (50 nM) | Reference |

| HeLa | CCK-8 Viability Assay | Increased cell viability | [4] |

| SiHa | CCK-8 Viability Assay | Increased cell viability | [4] |

| HeLa | EdU Proliferation Assay | Increased cell proliferation | [4] |

| SiHa | EdU Proliferation Assay | Increased cell proliferation | [4] |

| HeLa | Colony Formation Assay | Increased colony formation ability | [4] |

| SiHa | Colony Formation Assay | Increased colony formation ability | [4] |

| HeLa | Transwell Migration Assay | Increased cell migration | [4] |

| HeLa | Transwell Invasion Assay | Increased cell invasion | [4] |

Experimental Protocol: MTT Assay for Cell Viability (IC₅₀ Determination) [8][9][10]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[10]

-

Materials:

-

Adherent cancer cell lines (e.g., HeLa, MCF-7, A549)